molecular formula C17H11BrF3N3O2S B2604028 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 743439-42-1

2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2604028
CAS No.: 743439-42-1
M. Wt: 458.25
InChI Key: MOMQDALGZORFQI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a 2-bromophenyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 4, and a sulfanylacetic acid moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and bioactivity. Such derivatives are often explored for pharmacological applications, including antimicrobial, anti-inflammatory, and antiviral activities .

Properties

IUPAC Name

2-[[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF3N3O2S/c18-13-7-2-1-6-12(13)15-22-23-16(27-9-14(25)26)24(15)11-5-3-4-10(8-11)17(19,20)21/h1-8H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMQDALGZORFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and trifluoromethylphenyl groups via substitution reactions. The final step often involves the attachment of the sulfanylacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of the triazole ring in this compound contributes to its efficacy against a range of bacterial and fungal pathogens. Studies have shown that similar compounds demonstrate potent activity against resistant strains of bacteria, making them candidates for further development in antibiotic therapies .

Anticancer Potential

Compounds containing triazole structures have been investigated for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the disruption of cell cycle progression and induction of apoptosis in cancer cells, particularly those resistant to conventional therapies .

Pharmacological Applications

The pharmacological applications of 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be categorized as follows:

  • Antibacterial Agents : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Agents : Effective against various fungal strains, potentially useful in treating infections caused by resistant fungi.
  • Anticancer Agents : Targeting specific cancer types with mechanisms that may include inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Efficacy

A study conducted on derivatives of triazole compounds demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli strains. The results indicated that modifications to the triazole structure could enhance potency and selectivity, suggesting a pathway for optimizing this compound for clinical use .

Cancer Treatment

In preclinical trials, compounds similar to 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid were evaluated for their ability to inhibit tumor growth in xenograft models. These studies revealed that the compound could significantly reduce tumor size and improve survival rates compared to control groups, highlighting its potential as an anticancer therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntibacterialStaphylococcus aureus, E. coli
AntifungalVarious fungal strains
AnticancerCancer cell lines

Mechanism of Action

The mechanism of action of 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name Position 4 Substituent Position 5 Substituent R Group (Position 3) Key Features
Target Compound 3-(Trifluoromethyl)phenyl 2-Bromophenyl Sulfanylacetic acid Strong electron-withdrawing CF₃ group; bromine at ortho position on phenyl
2-{[4-(4-Bromophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 893725-81-0) 4-Bromophenyl Phenoxymethyl Sulfanylacetic acid Phenoxymethyl enhances flexibility; bromine at para position
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-Bromophenyl Pyridin-3-yl Sulfanylacetamide Pyridine introduces basicity; fluorophenyl in acetamide increases lipophilicity
2-((5-(4-Fluorophenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid Tetrahydrofuran-methyl 4-Fluorophenyl Sulfanylacetic acid Tetrahydrofuran improves solubility; fluorine reduces steric hindrance

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s 3-(trifluoromethyl)phenyl group enhances stability and electron deficiency compared to bromophenyl or phenoxymethyl substituents .
  • Bromine Position : The 2-bromophenyl group in the target compound may induce steric effects distinct from para-substituted bromophenyl analogs .
  • Functional Groups : Sulfanylacetic acid (target) offers carboxylic acid reactivity, whereas acetamide derivatives (e.g., ) prioritize hydrogen-bonding and lipophilicity.

Physicochemical Properties

  • Solubility : The sulfanylacetic acid group in the target compound and increases water solubility relative to acetamide derivatives (e.g., ). However, the trifluoromethyl and bromophenyl groups reduce overall hydrophilicity .
  • Stability: The CF₃ group in the target compound improves metabolic stability compared to non-fluorinated analogs .

Biological Activity

The compound 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, known for its diverse biological activities. Triazoles are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their potential as therapeutic agents. This article focuses on the biological activity of this specific triazole derivative, examining its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C17H11BrF3N3O2SC_{17}H_{11}BrF_3N_3O_2S, with a molecular weight of approximately 458.26 g/mol. The structure features a triazole ring substituted with a bromophenyl group and a trifluoromethyl group, which are known to influence biological activity by enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole moiety can inhibit tumor growth through various mechanisms:

  • Inhibition of Kinases : Triazoles have been shown to inhibit kinases such as c-Met, which is implicated in cancer progression. For instance, studies have demonstrated that triazole derivatives can selectively inhibit c-Met with IC50 values in the nanomolar range, leading to decreased cell viability in cancer cell lines .
  • Apoptosis Induction : Compounds similar to 2-{[5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid have been reported to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties:

  • Antibacterial and Antifungal Effects : The compound has shown promising results against a range of bacterial and fungal strains. For example, derivatives of triazoles exhibit significant activity against resistant strains of bacteria and fungi, suggesting potential applications in treating infections caused by these pathogens .

Other Biological Activities

In addition to anticancer and antimicrobial effects, triazole derivatives have demonstrated:

  • Anti-inflammatory Properties : Some studies suggest that triazoles can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .
  • Antioxidant Activity : The presence of the triazole ring has been associated with increased antioxidant activity, which can protect cells from oxidative stress .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Anticancer Study : A study involving a series of triazole-based compounds revealed that specific substitutions on the triazole ring significantly enhanced their anticancer efficacy against breast cancer cell lines. The lead compound showed an IC50 value of 0.005 µM against c-Met kinases .
  • Antimicrobial Efficacy : In vitro testing of various triazole derivatives against clinical isolates demonstrated that modifications at the 3-position of the triazole ring improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .

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